![molecular formula C16H19NO3 B1374803 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1251003-85-6](/img/structure/B1374803.png)
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate” is a chemical compound with the IUPAC name (3aR,8aR)-2,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(1H)-one . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new trans- and cis-o-stilbene-methylene-sydnones were synthesized by transforming the trans- and cis-o-aminomethylstilbene derivative, obtained by reduction of corresponding o-cyano derivatives, into glycine ester derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 . Other physical and chemical properties such as melting point, solubility, and optical activity are not available in the literature as of 2021.
Scientific Research Applications
Photocyclodimerization Studies
Research has explored the structure of similar compounds through X-ray studies, particularly focusing on photocyclodimers like di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, which is closely related to the compound . These studies help in understanding the molecular constitution and configuration of such compounds, which is essential for their application in scientific research (Kopf, Wrobel & Margaretha, 1998).
Stereoselectivity in Chemical Synthesis
The synthesis of derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate demonstrates the importance of stereoselectivity in chemical reactions. Research in this area provides insight into the diastereoselective reactions and the orientation of substituents, contributing to the understanding of chiral chemistry and its implications in various scientific fields (Vallat et al., 2009).
Organocatalyzed Synthesis
The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate showcases the utility of noncovalent organocatalysts in producing complex organic compounds. These types of reactions are pivotal in organic synthesis and pharmaceutical research (Hozjan et al., 2023).
Continuous Photo Flow Chemistry
Continuous photo flow chemistry has been used for the scale-up synthesis of similar compounds, indicating its potential in large-scale production of complex organic molecules. This approach is significant for industrial applications, including the preparation of biologically active compounds (Yamashita, Nishikawa & Kawamoto, 2019).
Nitrile Anion Cyclization
The synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcases the importance of this method in creating complex organic structures, which has implications in pharmaceutical synthesis and material science (Chung et al., 2005).
Catalytic Activities in Chemical Synthesis
Research on supported rhodium catalysts for stereoselective hydrogenation demonstrates the compound's relevance in producing intermediates for perfumery and detergents. Such studies are crucial for understanding catalysis in chemical manufacturing processes (Yadav & Goel, 2002).
properties
IUPAC Name |
tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDTRIMZKHSOR-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.